6-(Benzylthio)-2-methylnicotinonitrile
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Overview
Description
6-(Benzylthio)-2-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and material science. The structure of this compound includes a benzylthio group attached to the 6th position of a 2-methylnicotinonitrile core, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylthio)-2-methylnicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylnicotinonitrile and benzylthiol as the primary starting materials.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the benzylthiol, making it a more reactive nucleophile.
Nucleophilic Substitution: The deprotonated benzylthiol then undergoes a nucleophilic substitution reaction with 2-methylnicotinonitrile, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Benzylthio)-2-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential anticancer properties, making it a candidate for further drug development.
Industry: It can be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 6-(Benzylthio)-2-methylnicotinonitrile is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The benzylthio group may play a crucial role in binding to these targets, thereby modulating their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 6-(Benzylthio)-2-methylpyridine
- 6-(Benzylthio)-2-methylquinoline
- 6-(Benzylthio)-2-methylisoquinoline
Uniqueness
6-(Benzylthio)-2-methylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H12N2S |
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Molecular Weight |
240.33 g/mol |
IUPAC Name |
6-benzylsulfanyl-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2S/c1-11-13(9-15)7-8-14(16-11)17-10-12-5-3-2-4-6-12/h2-8H,10H2,1H3 |
InChI Key |
KTJIHDPCDBLSSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)SCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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